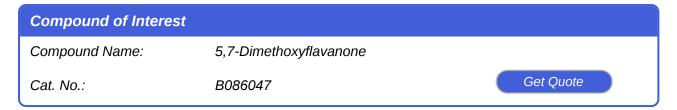


5,7-Dimethoxyflavanone (CAS Number: 1036-72-2): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxyflavanone is a naturally occurring flavanone found in various medicinal plants, including Kaempferia parviflora and Zanthoxylum nitidum.[1] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. This technical guide provides a comprehensive overview of **5,7-Dimethoxyflavanone**, detailing its chemical and physical properties, synthesis, spectroscopic data, and biological activities. Special emphasis is placed on summarizing quantitative data, providing detailed experimental protocols for key biological assays, and visualizing the implicated signaling pathways to support further research and drug development efforts.

Chemical and Physical Properties

5,7-Dimethoxyflavanone, also known as Pinocembrin dimethyl ether, is a flavonoid characterized by a flavanone backbone with two methoxy groups at the 5 and 7 positions of the A-ring.[2] These methoxy groups enhance its lipophilicity, which may contribute to its bioavailability and ability to cross cellular membranes.[2]

Table 1: Physicochemical Properties of **5,7-Dimethoxyflavanone**



Property	Value	Reference
CAS Number	1036-72-2	[3]
Molecular Formula	C17H16O4	[2]
Molecular Weight	284.31 g/mol	[4]
Melting Point	144-146 °C	[1]
Boiling Point (Predicted)	468.8 ± 45.0 °C	[1]
Density (Predicted)	1.204 ± 0.06 g/cm ³	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in DMSO	[5]
LogP (Predicted)	3.270	

Synthesis

The synthesis of **5,7-Dimethoxyflavanone** can be achieved through the cyclization of the corresponding chalcone, 2'-hydroxy-4',6'-dimethoxychalcone.

Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone

This intermediate is synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxy-4,6-dimethoxyacetophenone and benzaldehyde in an alkaline medium.

Cyclization to 5,7-Dimethoxyflavanone

The synthesized 2'-hydroxy-4',6'-dimethoxychalcone is then cyclized to form **5,7-dimethoxyflavanone**. A general method involves refluxing the chalcone in the presence of a catalyst.

Experimental Protocol: Synthesis of **5,7-Dimethoxyflavanone**

 Chalcone Synthesis: To a solution of 2-hydroxy-4,6-dimethoxyacetophenone in ethanol, add an aqueous solution of potassium hydroxide.



- Add benzaldehyde dropwise to the mixture while stirring at room temperature.
- · Continue stirring for 24 hours.
- Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
- The precipitated 2'-hydroxy-4',6'-dimethoxychalcone is filtered, washed with water, and dried.
- Flavanone Synthesis: The dried chalcone is dissolved in a suitable solvent such as ethanol.
- The solution is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, the solvent is evaporated under reduced pressure.
- The resulting crude **5,7-dimethoxyflavanone** is purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure product.

Spectroscopic Data

The structural elucidation of **5,7-Dimethoxyflavanone** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for **5,7-Dimethoxyflavanone**



Technique	Data	Reference
¹ H NMR	Please refer to published literature for detailed assignments. A representative spectrum would show signals corresponding to the aromatic protons on the A and B rings, the methoxy groups, and the protons of the C-ring (H-2, H-3ax, H-3eq).	[6][7]
¹³ C NMR	Please refer to published literature for detailed assignments. A representative spectrum would show signals for the carbonyl carbon (C-4), the carbons of the aromatic rings, the methoxy carbons, and the carbons of the C-ring (C-2, C-3).	[7]
Mass Spectrometry (MS)	Molecular Ion Peak (M+): m/z 284. Key fragments may arise from retro-Diels-Alder (rDA) fragmentation of the C-ring.	[8]
Infrared (IR) Spectroscopy	Characteristic absorption bands for C=O stretching (around 1680 cm ⁻¹), aromatic C=C stretching, and C-O stretching of the methoxy groups.	[8]

Biological Activities and Mechanisms of Action

5,7-Dimethoxyflavanone exhibits a wide range of biological activities, making it a promising candidate for drug development.



Anticancer Activity

5,7-Dimethoxyflavanone has demonstrated cytotoxic effects against various cancer cell lines. In HepG2 liver cancer cells, it induces apoptosis through the generation of reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential.[9] It also causes cell cycle arrest at the G1 phase.[10]

Table 3: In Vitro Anticancer Activity of **5,7-Dimethoxyflavanone**

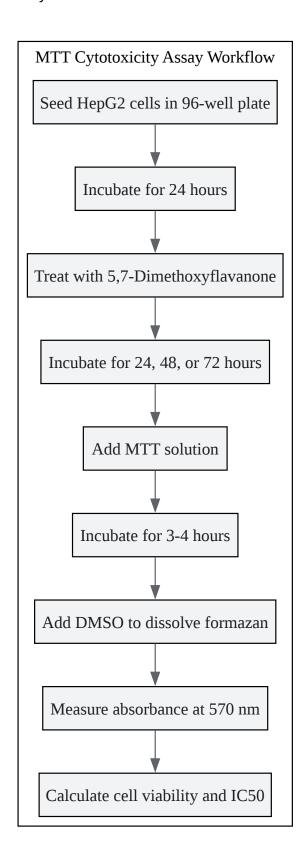
Cell Line	Cancer Type	IC50 Value	Reference
HepG2	Liver Cancer	25 μΜ	[9]
HepG2	Liver Cancer	36.38 μg/mL (for a derivative)	[11]
T47D	Breast Cancer	41.66 μg/mL (for a derivative)	[11]

Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

- Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours. [12]
- Treatment: Treat the cells with various concentrations of 5,7-Dimethoxyflavanone (e.g., 10, 25, 50 μM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.[12]
- MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.



Logical Workflow for Cytotoxicity Assessment



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MTT assay experimental workflow.

Anti-inflammatory Activity

5,7-Dimethoxyflavanone has shown significant anti-inflammatory effects in animal models. It reduces exudate volume and inhibits prostaglandin production in a rat model of carrageenan-induced pleurisy.[10] The anti-inflammatory mechanism is thought to involve the downregulation of the NF-kB and MAPK signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

- Animal Model: Use male Wistar rats (150-200 g).
- Treatment: Administer 5,7-Dimethoxyflavanone (e.g., 75-150 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like aspirin.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Neuroprotective Effects

Studies have indicated that **5,7-Dimethoxyflavanone** possesses neuroprotective properties. In a mouse model of LPS-induced neuroinflammation, it was shown to reduce the levels of proinflammatory markers such as IL-1 β , IL-6, and TNF- α , and increase the level of brain-derived neurotrophic factor (BDNF).[13][14] The proposed mechanism involves the modulation of GABAergic and serotonergic neurotransmitter systems.[13][15]

Experimental Protocol: LPS-Induced Neuroinflammation in Mice

Animal Model: Use male C57BL/6 mice.



- Treatment: Administer **5,7-Dimethoxyflavanone** (e.g., 10, 20, 40 mg/kg) orally for 21 days.
- Induction of Neuroinflammation: From day 18 to 21, administer intraperitoneal injections of lipopolysaccharide (LPS).
- Behavioral Tests: Conduct behavioral tests such as the Morris Water Maze and Open Field Test to assess cognitive function.
- Biochemical Analysis: After the behavioral tests, collect brain tissue (hippocampus) to measure the levels of Aβ, pro-inflammatory cytokines, and BDNF using ELISA, and analyze the mRNA expression of target genes via RT-PCR.[16]

Metabolic Regulation

5,7-Dimethoxyflavanone has been reported to have anti-obesity and anti-diabetic effects. It inhibits lipid accumulation in adipocytes and reduces body weight gain in high-fat diet-fed mice. [17] In a rat model of diabetes, it was found to reduce serum triglyceride, total cholesterol, and LDL levels, while increasing serum insulin and reducing blood glucose levels.[10]

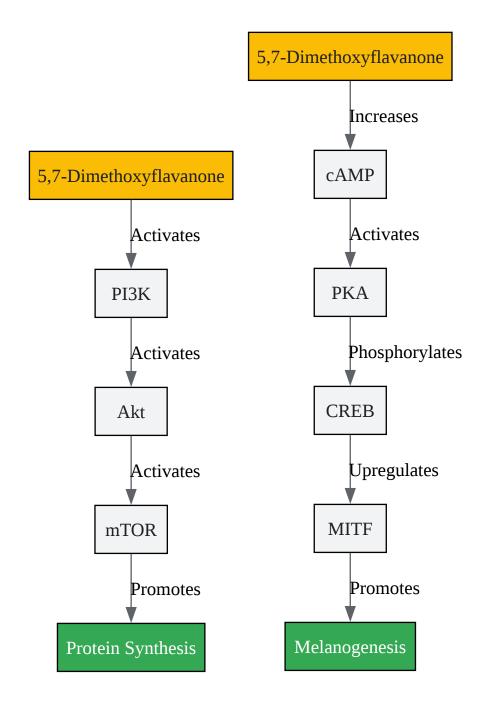
Signaling Pathway Modulation

The diverse biological activities of **5,7-Dimethoxyflavanone** are attributed to its ability to modulate several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell growth, proliferation, and survival. **5,7-Dimethoxyflavanone** has been shown to stimulate the PI3K/Akt pathway, which may contribute to its effects on protein synthesis and muscle mass.[12]





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